molecular formula C11H20N4 B13642024 1-Methyl-3-propyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole

1-Methyl-3-propyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole

Katalognummer: B13642024
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: VGYURSOOJMCMPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-propyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a propyl group, and a pyrrolidin-2-ylmethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-propyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a suitable hydrazine derivative and an appropriate nitrile can lead to the formation of the triazole ring. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-3-propyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-propyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole would depend on its specific biological activity. Generally, triazoles can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-3-propyl-1h-1,2,4-triazole: Lacks the pyrrolidin-2-ylmethyl group.

    1-Methyl-3-propyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,3-triazole: Different triazole isomer.

    1-Methyl-3-ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole: Different alkyl group.

Uniqueness

1-Methyl-3-propyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds. The presence of the pyrrolidin-2-ylmethyl group, in particular, may influence its binding affinity and selectivity for molecular targets.

Eigenschaften

Molekularformel

C11H20N4

Molekulargewicht

208.30 g/mol

IUPAC-Name

1-methyl-3-propyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C11H20N4/c1-3-5-10-13-11(15(2)14-10)8-9-6-4-7-12-9/h9,12H,3-8H2,1-2H3

InChI-Schlüssel

VGYURSOOJMCMPQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NN(C(=N1)CC2CCCN2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.